molecular formula C24H30ClN3O5S2 B2642868 N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride CAS No. 1330295-74-3

N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride

Katalognummer B2642868
CAS-Nummer: 1330295-74-3
Molekulargewicht: 540.09
InChI-Schlüssel: LIURGODWAPSXMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride is a useful research compound. Its molecular formula is C24H30ClN3O5S2 and its molecular weight is 540.09. The purity is usually 95%.
BenchChem offers high-quality N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Electrophysiological Activity

Research has explored the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, highlighting their potential as selective class III agents in cardiac applications. Compounds with similar structural features have shown potency in in vitro Purkinje fiber assays, comparable to that of known potent agents undergoing clinical trials. This indicates the viability of the imidazol-1-yl moiety in producing class III electrophysiological activity, suggesting potential applications in developing treatments for reentrant arrhythmias (Morgan et al., 1990).

Antimalarial and COVID-19 Applications

Another study investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives, revealing their potential as antimalarial agents and exploring their theoretical calculations and molecular docking study for potential activity against COVID-19. The synthesized sulfonamide had excellent antimalarial activity, suggesting its application in treating diseases caused by Plasmodium species and potential efficacy against SARS-CoV-2 due to its binding energy affinity (Fahim & Ismael, 2021).

Anticonvulsant Agents

A study focused on synthesizing heterocyclic compounds containing a sulfonamide thiazole moiety, demonstrating their potential as anticonvulsant agents. This research highlights the compound's efficacy in protecting against picrotoxin-induced convulsion, suggesting its application in developing new treatments for seizure disorders (Farag et al., 2012).

Insecticidal Activity

Flubendiamide, a compound with a unique chemical structure incorporating a sulfonylalkyl group, has been shown to exhibit extremely strong insecticidal activity, especially against lepidopterous pests. This research suggests the potential application of structurally similar compounds in agriculture for controlling lepidopterous insects as part of integrated pest management programs (Tohnishi et al., 2005).

Drug Metabolism and Biocatalysis

An investigation into the metabolism of biaryl-bis-sulfonamide compounds using Actinoplanes missouriensis demonstrated the production of mammalian metabolites, aiding in the structural characterization of drug metabolites. This study underscores the role of microbial-based surrogate biocatalytic systems in drug metabolism research, potentially facilitating the development of new therapeutic agents with improved pharmacokinetic profiles (Zmijewski et al., 2006).

Eigenschaften

IUPAC Name

3-(benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5S2.ClH/c1-3-26(4-2)11-12-27(23(28)10-15-34(29,30)18-8-6-5-7-9-18)24-25-19-16-20-21(17-22(19)33-24)32-14-13-31-20;/h5-9,16-17H,3-4,10-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIURGODWAPSXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)CCS(=O)(=O)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.